

An In-depth Technical Guide to the Metabolism and Pharmacokinetics of Dasatinib

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Compound of Interest		
Compound Name:	4-Chloro Dasatinib	
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Disclaimer: The scope of this document pertains to the drug Dasatinib. The term "**4-Chloro Dasatinib**" is not a standard nomenclature found in scientific literature. Dasatinib is a compound that contains a chloro-moiety as part of its chemical structure, specifically N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide. This guide will comprehensively cover the metabolic and pharmacokinetic profile of Dasatinib.

This technical whitepaper provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of Dasatinib, a potent second-generation tyrosine kinase inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this compound's disposition in the body.

Pharmacokinetics

Dasatinib exhibits a pharmacokinetic profile characterized by rapid oral absorption and extensive metabolism. Its exposure can be influenced by factors such as gastric pH and interactions with metabolizing enzymes.[1][2][3]

Absorption

Following oral administration, Dasatinib is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) ranging from 0.5 to 6 hours.[1][4] Preclinical studies reported oral bioavailability between 14% and 34%.[1] The absorption of Dasatinib is pH-dependent due to its nature as a weak base (pKa = 3.1, 6.8, 10.8), which has high solubility in acidic



environments and tends to precipitate in the neutral pH of the small intestine.[1][5] Consequently, co-administration with acid-reducing agents like proton pump inhibitors (PPIs) or H2-receptor antagonists can significantly reduce its absorption and bioavailability.[1][6] While a high-fat meal can slightly increase the area under the curve (AUC) by about 14%, this effect is not considered clinically significant, allowing Dasatinib to be taken with or without food.[1][6]

Distribution

Dasatinib is extensively distributed into tissues, as indicated by its large apparent volume of distribution of 2505 L.[1] It is highly bound to human plasma proteins, with a binding percentage of approximately 96%.[1][6] The active metabolite, M4, also exhibits high protein binding at 93%.[6]

Metabolism

Dasatinib is extensively metabolized in humans, primarily by the cytochrome P450 enzyme CYP3A4.[1][7][8] Other enzymes, including flavin-containing monooxygenase 3 (FMO-3) and uridine diphosphate-glucuronosyltransferases (UGTs), also play a role in its biotransformation. [1][9] The metabolic pathways include hydroxylation, N-dealkylation, N-oxidation, and conjugation with glucuronic acid or sulfate.[1]

Several circulating metabolites have been identified, with M4, M5, M6, M20, and M24 being the most prominent.[1][9][10] The N-dealkylated metabolite (M4) is pharmacologically active, with potency similar to the parent drug, but it constitutes only about 5% of the Dasatinib AUC and is not expected to contribute significantly to the overall in vivo activity.[1][10]

Excretion

The elimination of Dasatinib and its metabolites occurs predominantly through the feces.[6][10] After a single oral dose of radiolabeled Dasatinib, approximately 85% of the radioactivity was recovered in the feces, while less than 4% was found in the urine.[6][10] Unchanged Dasatinib accounted for 19% of the dose in feces and less than 1% in urine, indicating that the drug is well-absorbed and extensively metabolized prior to elimination.[6][10] The elimination half-life is relatively short, estimated to be between 3 to 5 hours.[6]

Pharmacokinetic Data Summary



Parameter	Value	Reference(s)
Time to Peak (Tmax)	0.5 - 6 hours	[1][4]
Oral Bioavailability	14% - 34%	[1]
Plasma Protein Binding	~96%	[1][6]
Volume of Distribution (Vd)	2505 L	[1]
Elimination Half-life (t½)	3 - 5 hours	[6]
Primary Route of Excretion	Feces (~85%)	[6][10]

Metabolic Pathways and Bioactivation

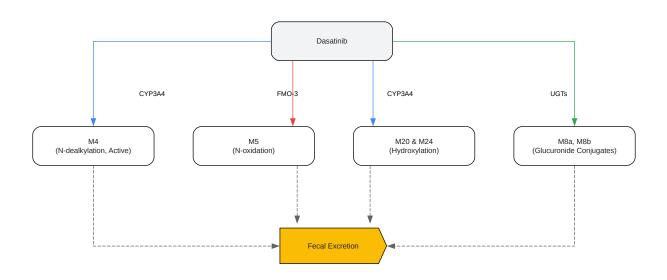
The metabolism of Dasatinib is complex, involving multiple enzymatic pathways and leading to the formation of reactive intermediates that have clinical implications.

Primary Metabolic Pathways

CYP3A4 is the principal enzyme responsible for the oxidative metabolism of Dasatinib.[7][9] Key metabolic transformations include:

- Hydroxylation: Formation of hydroxylated metabolites M20 and M24.[9][10]
- N-dealkylation: Formation of the active metabolite M4.[9]
- N-oxidation: FMO-3 is primarily responsible for the formation of the N-oxide metabolite, M5.
 [9]
- Glucuronidation: UGT enzymes catalyze the formation of glucuronide conjugates (M8a, M8b).[1][10]





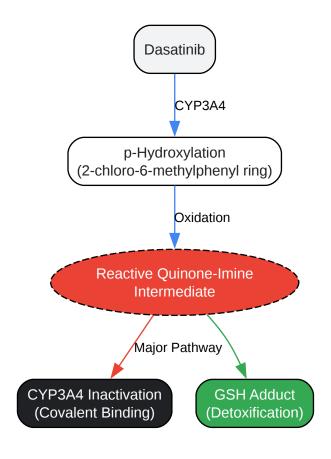
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Caption: Primary metabolic pathways of Dasatinib.

Bioactivation and CYP3A4 Inactivation

A critical aspect of Dasatinib metabolism is its bioactivation by CYP3A4 into a reactive intermediate, which can lead to mechanism-based inactivation of the enzyme itself.[7][11] The primary mechanism involves hydroxylation at the para-position of the 2-chloro-6-methylphenyl ring.[7] This is followed by further oxidation to form a reactive quinone-imine species.[7][11] This electrophilic intermediate can covalently bind to cellular macromolecules, including the CYP3A4 enzyme, leading to its inactivation. It can also be detoxified by conjugation with glutathione (GSH).[7] A minor bioactivation pathway, proceeding through the formation of an imine-methide, has also been proposed.[7]





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Caption: Bioactivation of Dasatinib to a reactive quinone-imine intermediate.

Experimental Protocols

This section outlines methodologies for key experiments used to characterize the metabolism and pharmacokinetics of Dasatinib.

In Vitro Metabolism and Bioactivation in Human Liver Microsomes (HLM)

This protocol is a synthesized representation of methods described for studying the formation of reactive metabolites.[7][11]

Objective: To identify metabolic pathways and detect the formation of reactive intermediates of Dasatinib using HLM.

Materials:

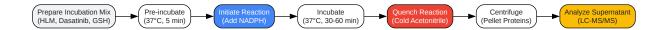


- Dasatinib
- Pooled Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- Potassium phosphate buffer (pH 7.4)
- Glutathione (GSH) as a trapping agent
- Acetonitrile (ACN) with 0.1% formic acid (for guenching)
- Control inhibitor (e.g., Ketoconazole for CYP3A4)

Procedure:

- Incubation Preparation: Prepare incubation mixtures in potassium phosphate buffer (pH 7.4).
 A typical incubation mixture (final volume of 200 μL) contains HLM (0.5-1.0 mg/mL protein),
 Dasatinib (e.g., 1-50 μM), and GSH (5 mM).
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
- Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, omit the NADPH system or add a specific inhibitor like ketoconazole.
- Incubation: Incubate the reaction at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes).
- Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.
- Sample Processing: Centrifuge the quenched samples (e.g., at 14,000 rpm for 10 minutes) to precipitate proteins.
- Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify Dasatinib
 metabolites and GSH adducts. The analysis involves comparing samples from complete
 incubations with those from control incubations to identify NADPH- and HLM-dependent
 products.





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Caption: Experimental workflow for in vitro reactive metabolite screening.

RP-HPLC Method for Quantification of Dasatinib

This protocol is a representative example based on published analytical methods.[12][13]

Objective: To quantify the concentration of Dasatinib in a given sample using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a pump, auto-sampler, column oven, and a PDA or UV detector.
- Column: C18 column (e.g., Kinetex C18, 150 mm x 4.6 mm, 5 μm).[13]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent.
 For example, Buffer A: 10 mM potassium dihydrogen phosphate (pH adjusted to 7.8 with KOH); Buffer B: Acetonitrile.[13]
- Flow Rate: 0.9 1.0 mL/min.[13][14]
- Column Temperature: 45°C.[13]
- Injection Volume: 5 10 μL.[12][14]
- Detector Wavelength: 305 nm or 323 nm.[13][15]
- Diluent: Methanol or a mixture of the mobile phase.

Procedure:



- Standard Preparation: Prepare a stock solution of Dasatinib standard (e.g., 1 mg/mL) in the diluent. Perform serial dilutions to create calibration standards covering the desired concentration range (e.g., 2-150 μg/mL).[12][15]
- Sample Preparation: Dissolve or dilute the unknown sample containing Dasatinib in the diluent to a concentration expected to fall within the calibration range. Filter the sample through a 0.45 µm filter.
- Chromatographic Run: Equilibrate the column with the initial mobile phase conditions. Inject the standards and samples onto the HPLC system.
- Data Analysis: Record the chromatograms. Identify the Dasatinib peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
- Quantification: Determine the concentration of Dasatinib in the unknown samples by interpolating their peak areas from the calibration curve.

Conclusion

Dasatinib undergoes rapid absorption and extensive metabolism, primarily mediated by CYP3A4. Its pharmacokinetic profile is notable for its pH-dependent absorption and the potential for drug-drug interactions involving CYP3A4 inhibitors and inducers. The biotransformation of Dasatinib is complex, leading to several metabolites and a reactive quinone-imine intermediate that causes mechanism-based inactivation of CYP3A4. A thorough understanding of these metabolic and pharmacokinetic characteristics, elucidated through detailed in vitro and analytical protocols, is crucial for the safe and effective clinical use of Dasatinib and for the development of future kinase inhibitors.

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